2-(2,4-Dimethylphenoxy)butanoic acid

Description

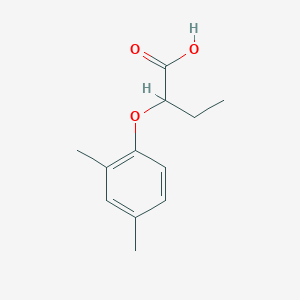

2-(2,4-Dimethylphenoxy)butanoic acid is a phenoxyalkanoic acid derivative characterized by a butanoic acid backbone substituted with a phenoxy group bearing methyl groups at the 2- and 4-positions of the aromatic ring (Figure 1). The electron-donating methyl substituents on the phenoxy ring may influence its acidity, solubility, and biological interactions compared to halogenated analogs .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-(2,4-dimethylphenoxy)butanoic acid |

InChI |

InChI=1S/C12H16O3/c1-4-10(12(13)14)15-11-6-5-8(2)7-9(11)3/h5-7,10H,4H2,1-3H3,(H,13,14) |

InChI Key |

GXKLQYARFWXBJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

- Chlorinated Analogs: 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB, CAS 94-82-6) is a well-documented herbicide . Its chlorine substituents, being electron-withdrawing, enhance electrophilicity and binding to auxin receptors in plants, whereas the methyl groups in 2-(2,4-dimethylphenoxy)butanoic acid (electron-donating) reduce acidity (pKa ~3.5 vs. ~2.8 for 2,4-DB) and may alter enzyme kinetics, as shown in studies with AtGH3.15 .

- Methoxy Derivatives: 4-(3-Methoxyphenoxy)butanoic acid adopts a similar conformation but exhibits a twisted carboxyl group (HO—C(O)—CH2—CH2 torsion angle: 174.7°), which may affect intermolecular interactions in crystallographic packing .

Chain Length Variations

- Shorter Chains: 2-(2,4-Dimethylphenoxy)acetic acid (CAS 13334-49-1) has a two-carbon backbone, leading to higher solubility in polar solvents but reduced lipophilicity compared to the four-carbon butanoic acid analog . Biological assays indicate that longer chains (e.g., butanoic vs. acetic) enhance herbicidal activity due to improved membrane permeability .

Data Tables

Table 2: Conformational Analysis of Butanoic Acid Derivatives

| Compound Name | HO—C(O)—CH2—CH2 Torsion Angle | Crystallographic Features |

|---|---|---|

| 4-(3-Methoxyphenoxy)butanoic acid | 174.7° | Planar carboxyl group |

| 4-(4-Chlorophenoxy)butanoic acid | 161.6° | Twisted carboxyl group |

| 4-(2,4-Dichlorophenoxy)butanoic acid | 170.1° | Moderate carboxyl distortion |

Data adapted from crystallographic studies .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Methyl substituents reduce herbicidal efficacy compared to chlorine but may improve selectivity in non-target organisms .

- Synthetic Challenges: Electron-donating groups on the phenoxy ring (e.g., methyl) require harsher reaction conditions for esterification or alkylation, as seen in the synthesis of ethyl 2-(2,4-dimethylphenoxy)acetate under reflux with strong bases .

- Environmental Fate: Chlorinated phenoxyalkanoic acids like 2,4-DB exhibit longer soil half-lives (t½ ≈ 14 days) than methylated analogs due to resistance to microbial degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.